2-(1H-Benzoimidazol-5-yl)-ethylamine dihydrochloride
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Overview
Description
2-(1H-Benzoimidazol-5-yl)-ethylamine dihydrochloride is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The benzimidazole moiety is a crucial pharmacophore in medicinal chemistry, making this compound of significant interest in various scientific fields.
Mechanism of Action
Target of Action
Benzimidazole derivatives have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Benzimidazole derivatives have been reported to exhibit antimicrobial potential . They may interact with their targets, leading to changes in the target’s function and subsequent biological effects .
Biochemical Pathways
Benzimidazole derivatives have been associated with various biological pathways due to their diverse biological activities .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Benzimidazole derivatives have been reported to exhibit various biological activities, including antimicrobial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzoimidazol-5-yl)-ethylamine dihydrochloride typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate . The reaction conditions often include an alkaline alcoholic solution or acetonitrile solution with cyanogen bromide . The process generally follows these steps:
- Construction of the benzene ring containing 1-2 diamino groups.
- Ring closure of the compound (o-phenylenediamine) to form the imidazole ring.
- Derivatization of the ring system if necessary .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives, including this compound, often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Benzoimidazol-5-yl)-ethylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the benzimidazole ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated compounds or alkylating agents in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
2-(1H-Benzoimidazol-5-yl)-ethylamine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiparasitic activities.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- Albendazole
- Mebendazole
- Thiabendazole
- Cyclobendazole
- Ridinalazon
Uniqueness
2-(1H-Benzoimidazol-5-yl)-ethylamine dihydrochloride is unique due to its specific structure and the presence of the ethylamine group, which may confer distinct pharmacological properties compared to other benzimidazole derivatives. Its versatility in undergoing various chemical reactions and its broad range of applications in scientific research further highlight its uniqueness .
Properties
CAS No. |
1956366-01-0 |
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Molecular Formula |
C9H12ClN3 |
Molecular Weight |
197.66 g/mol |
IUPAC Name |
2-(3H-benzimidazol-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H11N3.ClH/c10-4-3-7-1-2-8-9(5-7)12-6-11-8;/h1-2,5-6H,3-4,10H2,(H,11,12);1H |
InChI Key |
JUOJANIHLLDCSI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1CCN)NC=N2.Cl.Cl |
Canonical SMILES |
C1=CC2=C(C=C1CCN)NC=N2.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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